2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile
Description
2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at position 3 with a pyridin-2-yl group and at position 6 with a thio-linked acetonitrile moiety.
Properties
IUPAC Name |
2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6S/c13-6-8-19-11-5-4-10-15-16-12(18(10)17-11)9-3-1-2-7-14-9/h1-5,7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQXMBGRSNTQIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and broad substrate scope make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides in the presence of oxidizing agents.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include copper acetate for cycloaddition reactions and various oxidizing agents for oxidation reactions . Reaction conditions often involve mild temperatures and solvent-free environments to promote eco-friendly synthesis .
Major Products
The major products formed from these reactions include disulfides, modified triazole derivatives, and substituted pyridazine compounds .
Scientific Research Applications
2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of enzymes such as CDK2 and c-Met kinase, disrupting cell cycle progression and inducing apoptosis in cancer cells . Its unique structure allows it to bind effectively to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolo[4,3-b]pyridazine scaffold is versatile, with substituents and functional groups significantly influencing properties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparisons
*Inferred based on structural analogy.
Key Observations
Substituent Effects :
- Pyridin-2-yl vs. Alkyl Groups : The pyridin-2-yl substituent in the target compound likely enhances π-π stacking interactions in biological systems compared to methyl or isopropyl groups, which prioritize steric bulk .
- Functional Groups : The thioacetonitrile group distinguishes the target compound from analogs with carboxylic acids (e.g., ) or sulfonyl groups (e.g., ). Nitriles offer unique reactivity (e.g., hydrogen bonding, metabolic stability) but may reduce solubility compared to ionizable carboxylic acids.
Molecular Weight and Physicochemical Properties: The target compound’s molecular weight (~263.3) aligns with smaller analogs (e.g., 236.29–252.29) but is lower than larger bioactive derivatives like AZD5153 (514.61) . High melting points in compounds like (E)-4b (253–255°C) correlate with hydrogen-bonding propenoic acid groups, whereas nitrile-containing analogs may exhibit lower melting points due to reduced polarity .
Biological Relevance :
- Triazolo[4,3-b]pyridazines with methoxy or acetamide substituents (e.g., AZD5153, Lin28-1632 ) demonstrate efficacy as enzyme inhibitors, suggesting the target compound’s pyridinyl and nitrile groups could be optimized for similar therapeutic targets.
Biological Activity
The compound 2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile is a novel synthetic molecule that has garnered attention due to its potential biological activities. This compound belongs to the class of triazolo-pyridazine derivatives, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a thioether linkage and a triazolo-pyridazine core, which are critical for its biological activity.
Biological Activity Overview
Recent studies have highlighted several key biological activities of the compound:
-
Anticancer Activity :
- The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies indicate significant inhibitory activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.
- The most promising results show an IC50 value of approximately 1.06 μM against A549 cells, indicating potent anticancer properties comparable to established chemotherapeutic agents .
- Kinase Inhibition :
- Mechanism of Action :
Table 1: Cytotoxicity and Kinase Inhibition Data
| Compound | Cell Line | IC50 (μM) | Kinase Target | IC50 (μM) |
|---|---|---|---|---|
| This compound | A549 | 1.06 ± 0.16 | c-Met | 0.090 |
| Foretinib (control) | A549 | 0.019 | c-Met | 0.019 |
Case Studies
In a notable case study examining the efficacy of triazolo-pyridazine derivatives, researchers synthesized several analogues and assessed their biological activities. Among these, the compound exhibited superior performance in inhibiting cancer cell growth compared to other derivatives tested . The study also highlighted the structural features contributing to its biological effectiveness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
